REACTION_CXSMILES
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S(=O)(=O)(O)O.[NH2:6][C:7]1[CH:15]=[C:14]([CH3:16])[CH:13]=[CH:12][C:8]=1[C:9]([OH:11])=[O:10].[CH3:17]O>>[CH3:17][O:10][C:9](=[O:11])[C:8]1[CH:12]=[CH:13][C:14]([CH3:16])=[CH:15][C:7]=1[NH2:6]
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Name
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|
Quantity
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1 mL
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Type
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reactant
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Smiles
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S(O)(O)(=O)=O
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Name
|
|
Quantity
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1 g
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Type
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reactant
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Smiles
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NC1=C(C(=O)O)C=CC(=C1)C
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Name
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|
Quantity
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10 mL
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Type
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reactant
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Smiles
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CO
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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heated
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Type
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TEMPERATURE
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Details
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at reflux for 16 hr
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Duration
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16 h
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
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Type
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ADDITION
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Details
|
The crude compound was diluted with water (25 mL)
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Type
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EXTRACTION
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Details
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The aqueous layer was extracted with ethyl acetate (2×50 mL)
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Type
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WASH
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Details
|
the combined organic layers were washed with water (50 mL), brine (50 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
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Type
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CONCENTRATION
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Details
|
The organic layer was concentrated under reduced pressure
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Name
|
|
Type
|
product
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Smiles
|
COC(C1=C(C=C(C=C1)C)N)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 900 mg | |
YIELD: PERCENTYIELD | 82% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |